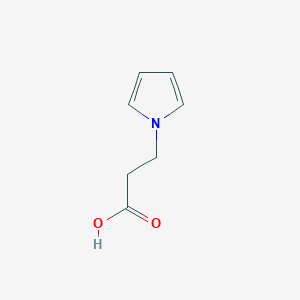

3-(1H-pyrrol-1-yl)propanoic acid

Descripción general

Descripción

3-(1H-pyrrol-1-yl)propanoic acid is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(1H-pyrrol-1-yl)propanoic acid can be synthesized through the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction involves the use of water and an acid or base catalyst to convert the nitrile group into a carboxylic acid group . The reaction conditions typically include heating the reaction mixture to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis reactions using continuous flow reactors to ensure efficient and consistent production. The purification of the product can be achieved through recrystallization from petroleum ether and drying under vacuum .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives with ketone or aldehyde functional groups.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted pyrrole derivatives with halogen, nitro, or other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 3-(1H-pyrrol-1-yl)propanoic acid serves as a building block for synthesizing more complex pyrrole derivatives and heterocyclic compounds. Its ability to form conductive polymers makes it valuable for developing materials used in electronic applications such as sensors and biosensors .

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that it may influence cellular processes such as gene expression and cell signaling pathways, making it a candidate for further exploration in therapeutic contexts .

Medicine

The compound's interactions with biological targets are being investigated for potential applications in drug development. Its structural features allow it to bind with various receptors, which could lead to therapeutic effects in treating conditions like neurodegenerative diseases .

Industry

In industrial applications, this compound is utilized in the production of conductive polymers and materials for electronic devices. Its role as a hydrophilic monomer enhances the properties of the resulting polymers, making them suitable for diverse applications .

Case Studies

Several case studies highlight the compound's versatility:

- Neurotransmitter Modulation : A study demonstrated that this compound significantly increased dopamine release in rat brain slices, suggesting potential therapeutic applications in treating neurodegenerative diseases.

- Antioxidant Activity : In vitro assays showed that this compound effectively scavenged free radicals with potency comparable to well-known antioxidants like ascorbic acid, indicating its role in preventing oxidative damage within cellular models.

- Antimicrobial Testing : Antimicrobial susceptibility tests revealed that this compound exhibited inhibitory effects against specific bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 3-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical interactions, including binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to biological effects such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)propionic acid: Similar structure with additional ketone groups.

3-(Maleimido)propanoic acid: Contains a maleimide group instead of a pyrrole ring.

N-(2-Carboxyethyl)maleimide: Another derivative with a maleimide group.

Uniqueness

3-(1H-pyrrol-1-yl)propanoic acid is unique due to its specific combination of a pyrrole ring and a propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Actividad Biológica

3-(1H-pyrrol-1-yl)propanoic acid, with the CAS number 89059-06-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its effects on cellular processes, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring attached to a propanoic acid moiety. Its molecular formula is with a molar mass of approximately 139.063 g/mol. The compound has been synthesized through various methods, including refluxing pyrrole derivatives in alkaline conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing effects on cellular functions such as endocytosis, cell cycle regulation, and cellular respiration.

Cellular Effects

- Endocytosis : Research indicates that propionic acid derivatives enhance endocytosis in yeast cells. Specifically, exposure to this compound leads to increased uptake of lucifer yellow, a marker for endocytic activity . This suggests that the compound may influence membrane dynamics and intracellular transport mechanisms.

- Cell Cycle Arrest : Studies have shown that treatment with propionic acid can result in cell cycle arrest at the G1 phase in yeast cells. This was evidenced by a significant increase in the proportion of cells in G1 and a decrease in those in G2 phase after treatment . Such effects may be attributed to the compound's interference with metabolic pathways essential for cell cycle progression.

- Disruption of Cellular Respiration : The compound has been linked to disruptions in cellular respiration pathways. Specifically, it appears to inhibit the pyruvate dehydrogenase complex, which connects glycolysis to the citric acid cycle . This inhibition can lead to reduced ATP production and altered metabolic states within cells.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Membrane Interaction : The presence of the pyrrole ring suggests potential interactions with lipid membranes, affecting their fluidity and permeability.

- Enzymatic Inhibition : By inhibiting key metabolic enzymes, the compound can alter energy metabolism and promote stress responses within cells.

Case Studies

Several case studies have highlighted the biological implications of this compound:

Potential Applications

The unique properties of this compound suggest several potential applications:

- Drug Delivery Systems : Enhanced endocytosis could be exploited for targeted drug delivery.

- Biotechnology : Its effects on yeast metabolism may be harnessed for fermentation processes or bioconversion technologies.

- Biosensors : Its electrochemical properties make it suitable for developing sensitive biosensors for clinical diagnostics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-pyrrol-1-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling pyrrole derivatives with propanoic acid precursors. A standard approach includes:

- Step 1 : Functionalization of the pyrrole ring via alkylation or acylation to introduce a reactive site (e.g., using 1H-pyrrole and a bromopropanoic acid derivative) .

- Step 2 : Acid-catalyzed condensation under controlled pH and temperature (e.g., 60–80°C in anhydrous THF) to avoid side reactions .

- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyrrole ring substitution pattern and propanoic acid moiety (e.g., δ 6.5–7.0 ppm for pyrrole protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO = 155.15 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Serves as a precursor for heterocyclic compounds (e.g., pyrrole-fused peptides or metal-organic frameworks) via amide coupling or esterification .

- Biochemical Probes : Functionalized with fluorescent tags (e.g., dansyl chloride) to study enzyme binding pockets or membrane transport .

Advanced Research Questions

Q. How do structural modifications of this compound influence its physicochemical properties?

- Methodological Answer :

- Substituent Effects : Adding methyl groups to the pyrrole ring (e.g., 3-(1,2-dimethyl-1H-pyrrol-1-yl)propanoic acid) increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility .

- Chain Length : Extending the propanoic acid to pentanoic acid (C) alters conformational flexibility, impacting receptor binding kinetics .

- Validation : Compare analogs using molecular docking and in vitro assays (e.g., IC measurements) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .

- Solvent Optimization : Use DMF or DMSO to enhance solubility of intermediates .

- Scale-Up Protocols : Implement flow chemistry systems to maintain temperature control and reduce batch variability .

Q. How to address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Harmonization : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity trends across structural analogs .

- Mechanistic Studies : Conduct knockdown experiments (e.g., siRNA) to identify off-target effects .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer :

- Stabilization : Store lyophilized samples at -20°C; reconstitute in DMSO for short-term use .

- Buffering : Use phosphate buffers (pH 6.5–7.0) to prevent acid-catalyzed degradation .

- Degradation Monitoring : Track hydrolytic byproducts via LC-MS over 24–72 hours .

Propiedades

IUPAC Name |

3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJWSGHNRLPGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157614-81-8 | |

| Record name | Poly(pyrrole-N-propionic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157614-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10305038 | |

| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-06-3 | |

| Record name | 89059-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-1-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.